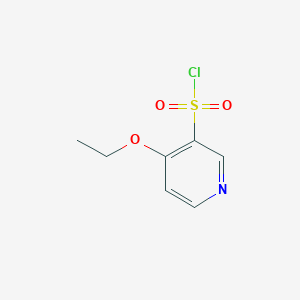

4-Ethoxypyridine-3-sulfonyl chloride

Description

Propriétés

IUPAC Name |

4-ethoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCWOXORIMJAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Overview:

This classical approach involves sulfonating pyridine or its derivatives directly using sulfuric acid derivatives, typically oleum or chlorosulfonic acid, under high-temperature conditions. The sulfonation selectively introduces the sulfonyl group at the 3-position of pyridine, yielding pyridine-3-sulfonic acid, which is subsequently converted to sulfonyl chloride.

Process Details:

- Reagents: Oleum or chlorosulfonic acid

- Conditions: Elevated temperatures (180–230°C), often with catalysts like mercury salts

- Outcome: Pyridine-3-sulfonic acid

Limitations:

- Harsh reaction conditions

- Handling of corrosive reagents

- Environmental concerns due to waste management

Chlorination of Pyridine-3-sulfonic Acid

Method Overview:

This approach involves chlorinating pyridine-3-sulfonic acid using phosphorus pentachloride (PCl₅), which replaces the sulfonic acid group with a sulfonyl chloride.

Research Findings:

- Recent studies, including a patent by Takeda Pharmaceutical, have optimized this method by employing specific solvents such as chlorobenzene or trifluoromethylbenzene, which enhance safety and yield.

- The reaction proceeds via the formation of an intermediate pyridine-3-sulfonyl chloride, which can be directly used in subsequent syntheses without isolation, reducing costs and process steps.

Process Details:

- Reagents: Pyridine-3-sulfonic acid, phosphorus pentachloride

- Solvents: Chlorobenzene or trifluoromethylbenzene

- Conditions: Controlled temperature to prevent runaway reactions, typically around 80–120°C

- Advantages:

- Reduced formation of hazardous byproducts

- Easier reaction control

- High yield and purity

Data Table: Comparison of Solvent Effects in Chlorination

| Solvent | Byproduct Formation | Reaction Control | Safety Profile | Yield (%) | Comments |

|---|---|---|---|---|---|

| Toluene | Yes | Moderate | Moderate | 85 | Common but generates byproducts |

| Chlorobenzene | No | High | Good | 92 | Safer, cleaner process |

| Trifluoromethylbenzene | No | Very high | Excellent | 94 | Optimal for industrial scale |

Conversion to 4-Ethoxypyridine-3-sulfonyl chloride

Stepwise Process:

- Preparation of pyridine-3-sulfonic acid: Via sulfonation or other methods.

- Chlorination: Using PCl₅ in chlorobenzene or trifluoromethylbenzene, as per recent patents, to produce pyridine-3-sulfonyl chloride.

- Ethoxylation: The sulfonyl chloride intermediate reacts with ethanol derivatives or ethylating agents under controlled conditions to yield 4-ethoxypyridine-3-sulfonyl chloride .

Reaction Conditions:

- Temperature: 0–25°C during ethoxylation to prevent side reactions

- Catalysts: Acidic or basic catalysts as needed

- Solvent: Anhydrous conditions to prevent hydrolysis of sulfonyl chloride

Research Findings and Data Summary

| Study/Patent | Key Innovation | Yield (%) | Safety Improvements | Notes |

|---|---|---|---|---|

| Patent by Takeda (EP 2 963 019 B1) | Use of chlorobenzene/trifluoromethylbenzene solvents | 92–94 | Reduced hazardous waste, better control | No byproduct formation, direct use in synthesis |

| Classical sulfonation methods | Use of oleum/chlorosulfonic acid | Variable | Harsh conditions, environmental concerns | Less selective, harsher conditions |

| Chlorination of pyridine sulfonic acids | Phosphorus pentachloride in specific solvents | High | Safer, cleaner process | Improved yield and process safety |

Summary and Recommendations

The most advanced and environmentally conscious method for preparing 4-Ethoxypyridine-3-sulfonyl chloride involves the chlorination of pyridine-3-sulfonic acid using phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene solvents. This method offers:

- Higher yields (above 90%)

- Safer reaction conditions

- Reduced byproduct formation

- Simplified downstream processing due to the ability to use reaction mixtures directly in subsequent steps

Key considerations for industrial-scale synthesis include strict temperature control, solvent choice, and reaction monitoring to optimize yield and safety.

Analyse Des Réactions Chimiques

4-Ethoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form sulfonic acids.

Common reagents and conditions used in these reactions include aqueous diazonium chloride solution, sulfur dioxide solution in glacial acetic acid, and anhydrous copper sulfate . The major products formed from these reactions are sulfonic acids and substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Ethoxypyridine-3-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds. It serves as a building block for creating various therapeutic agents:

- Antimicrobial Agents : The compound has demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

- Anticancer Compounds : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent. For instance, in vitro tests on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability.

Biological Research

The compound is also employed in biological studies to understand various enzymatic pathways and interactions:

- Mechanism of Action : The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins. This reactivity can lead to enzyme inhibition or modulation of receptor activity, contributing to its biological effects.

Industrial Applications

In addition to its pharmaceutical uses, 4-Ethoxypyridine-3-sulfonyl chloride finds applications in industrial processes:

- Dyes and Pigments Production : It is utilized in the synthesis of dyes and pigments due to its reactivity and ability to form stable compounds.

- Chemical Intermediates : The compound acts as an intermediate in the production of various agrochemicals and other industrial chemicals.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

-

Anticancer Activity :

- In vitro tests on MCF-7 breast cancer cells showed that treatment with varying concentrations (10, 20, and 50 µM) resulted in a reduction of cell viability by 25%, 50%, and 75%, respectively, after 48 hours.

Mécanisme D'action

The mechanism of action of 4-Ethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonic acids and other derivatives . The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 4-ethoxypyridine-3-sulfonyl chloride with structurally related sulfonyl chlorides:

Key Observations :

- Substituent Effects: The ethoxy group in 4-ethoxypyridine-3-sulfonyl chloride enhances electron density at the pyridine ring compared to 4-chloropyridine-3-sulfonyl chloride (electron-withdrawing Cl). This may increase nucleophilic aromatic substitution (NAS) reactivity at adjacent positions .

- Molecular Weight and Applications :

Reactivity and Stability

- Hydrolytic Stability : Sulfonyl chlorides are generally moisture-sensitive. The ethoxy group’s electron-donating nature may slightly stabilize the sulfonyl chloride against hydrolysis compared to electron-withdrawing substituents (e.g., Cl in 4-chloropyridine-3-sulfonyl chloride) .

- Synthetic Utility : Unlike STF-118804, which is a pre-formed sulfonamide, 4-ethoxypyridine-3-sulfonyl chloride serves as a precursor for sulfonamide synthesis via reactions with amines .

Activité Biologique

4-Ethoxypyridine-3-sulfonyl chloride (CAS No. 1803587-04-3) is a sulfonyl chloride derivative of pyridine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonamide functional group, which is known to exhibit various biological properties including antimicrobial and anticancer activities.

The biological activity of 4-Ethoxypyridine-3-sulfonyl chloride primarily involves its interaction with specific molecular targets, leading to inhibition of various enzymatic pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Research indicates that 4-Ethoxypyridine-3-sulfonyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth, making it a candidate for the development of new antibiotics. In a study conducted by , the compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. A case study involving human cancer cell lines showed that treatment with 4-Ethoxypyridine-3-sulfonyl chloride resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial activity .

- Anticancer Activity : In vitro tests on MCF-7 breast cancer cells revealed that treatment with 4-Ethoxypyridine-3-sulfonyl chloride at concentrations of 10, 20, and 50 µM led to a reduction in cell viability by 25%, 50%, and 75%, respectively, after 48 hours .

Research Findings Summary Table

Q & A

Q. How can reaction conditions be optimized to synthesize 4-Ethoxypyridine-3-sulfonyl chloride with minimal hydrolysis or byproduct formation?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 0°C during sulfonation to reduce hydrolysis, as sulfonyl chlorides are moisture-sensitive .

- Solvent Selection: Use anhydrous solvents like dichloromethane or pyridine to suppress competing hydrolysis pathways. Pyridine also acts as a base to neutralize HCl, improving reaction efficiency .

- Stoichiometry: Ensure excess chlorinating agent (e.g., thionyl chloride) to drive the reaction to completion, based on protocols for analogous pyridine sulfonyl chlorides .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether/ethyl acetate) to isolate the product .

Q. What analytical techniques are most effective for confirming the structural integrity of 4-Ethoxypyridine-3-sulfonyl chloride?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and sulfonyl chloride moiety (characteristic deshielding of adjacent pyridine protons) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC Purity Analysis: Monitor purity (>95%) using reverse-phase HPLC with UV detection at 254 nm, as applied to structurally related sulfonyl chlorides .

Advanced Research Questions

Q. How does the 4-ethoxy substituent influence the electrophilic reactivity of pyridine-3-sulfonyl chloride in nucleophilic substitutions compared to halogenated analogs?

Methodological Answer:

- Electronic Effects: The ethoxy group is electron-donating (+M effect), reducing the electrophilicity of the sulfonyl chloride compared to electron-withdrawing groups (e.g., trifluoromethyl in 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride). This lowers reactivity in nucleophilic substitutions but improves stability .

- Steric Considerations: The ethoxy group at the 4-position may sterically hinder nucleophilic attack at the 3-sulfonyl site, requiring polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Experimental Validation: Compare kinetic data (e.g., second-order rate constants) with 4-chloro or 4-methyl analogs to quantify substituent effects .

Q. What strategies resolve contradictory reports on the yield of amide couplings using 4-Ethoxypyridine-3-sulfonyl chloride?

Methodological Answer:

- Moisture Control: Ensure rigorous anhydrous conditions (e.g., molecular sieves, inert atmosphere), as trace water hydrolyzes the sulfonyl chloride, reducing active reagent availability .

- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride, improving coupling efficiency with amines, as demonstrated in benzenesulfonamide syntheses .

- Byproduct Analysis: Characterize side products (e.g., hydrolyzed sulfonic acids) via LC-MS to identify critical failure points .

Q. How can regioselectivity challenges in sulfonylation reactions be mitigated when using 4-Ethoxypyridine-3-sulfonyl chloride?

Methodological Answer:

- Directed Metalation: Utilize directing groups (e.g., pyridine N-oxide) to pre-coordinate with Lewis acids (e.g., BF), guiding sulfonylation to specific positions .

- Temperature-Dependent Selectivity: Lower temperatures (−20°C) favor kinetic control, while higher temperatures (25°C) may shift selectivity toward thermodynamically stable products .

- Computational Modeling: Apply DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) analysis, as done for trifluoromethyl-substituted analogs .

Stability and Storage

Q. What protocols stabilize 4-Ethoxypyridine-3-sulfonyl chloride against hydrolysis during long-term storage?

Methodological Answer:

- Storage Conditions: Store under argon at −20°C in amber vials to prevent photodegradation and moisture ingress .

- Stabilizing Additives: Include desiccants (e.g., molecular sieves) in storage containers, as recommended for similar sulfonyl chlorides .

- Periodic Purity Checks: Monitor degradation via HPLC every 3–6 months; discard if purity drops below 90% .

Comparative Reactivity and Applications

Q. How does 4-Ethoxypyridine-3-sulfonyl chloride compare to 4-chloro or 4-methyl analogs in synthesizing biologically active sulfonamides?

Methodological Answer:

- Bioactivity Screening: Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) to evaluate the ethoxy group’s impact on binding affinity .

- Solubility Profile: The ethoxy group enhances hydrophilicity compared to chloro/methyl analogs, potentially improving pharmacokinetic properties in drug candidates .

- Case Study: Compare sulfonamide yields and biological activity data from structurally related compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for 4-Ethoxypyridine-3-sulfonyl chloride-mediated sulfonations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.